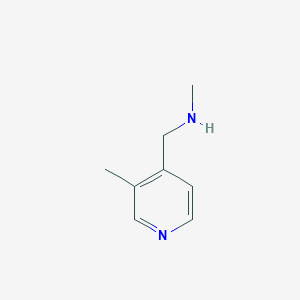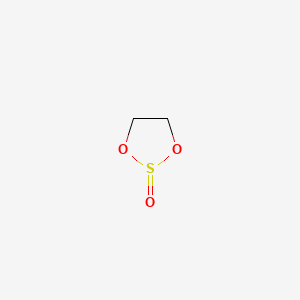
亚硫酸乙烯酯
描述
Ethylene Sulfite is an organo-metallic compound . It is a sulfur analog of ethylene carbonate (EC) and can be used as an electrolytic additive for the formation of liquid electrolytes . These electrolytes are useful in the fabrication of lithium-ion batteries .
Synthesis Analysis
Ethylene Sulfite can be prepared by the reaction of ethylene carbonate and KSCN . For this purpose, the KSCN is first melted under vacuum to remove water . Another method for synthesizing Ethylene Sulfite involves the reaction between sulfur dioxide and epoxy ethane . In this method, the sulfur dioxide is contact reacted with the epoxy ethane under the existence of a catalyst .
Molecular Structure Analysis
The molecular formula of Ethylene Sulfite is C2H5O6S2 . The average mass is 189.188 Da and the monoisotopic mass is 188.953308 Da .
Chemical Reactions Analysis
Ethylene Sulfite adds to amines to afford 2-mercaptoethylamines . This process is often called mercaptoethylation . Oxidation of thiirane with periodate gives ethylene episulfoxide .
Physical And Chemical Properties Analysis
Ethylene Sulfite has a boiling point of 538.2±60.0 °C at 760 mmHg . Its vapour pressure is 0.0±3.1 mmHg at 25°C . The enthalpy of vaporization is 89.2±6.0 kJ/mol . The flash point is 279.3±32.9 °C .
科学研究应用
锂离子电池中的电化学性能
亚硫酸乙烯酯 (ES) 作为锂离子电池中的成膜添加剂表现出显著的优势。它改变了石墨负极上固体电解质界面 (SEI) 的组成,减少了无机化合物的形成。这有助于降低 SEI 层的电阻,从而提高电池的电化学性能,特别是在低温下 (Li 等,2015), (Ren 等,2019)。
电池电解质的改进
ES 已被研究其作为锂离子电池电解质中添加剂的潜力。它以改善某些亚硫酸盐的分解电位而著称,使其适合作为电池电解质中的溶剂或添加剂。加入 ES 可以显着提高锂离子电池的性能和寿命 (Yu 等,2006), (Wrodnigg 等,2001)。
在固体电解质界面膜形成中的作用
关于 ES 在 SEI 膜形成中的作用的研究表明,它对锂离子电池的稳定性和功能至关重要。它促进了电极表面保护膜的形成,确保了电池的高效和安全运行。这一过程对于提高电池的寿命和性能至关重要 (Madec 等,2015), (Xing 等,2011)。
在直接甲醇燃料电池中的应用
包括亚硫酸乙烯酯在内的基于 ETFE 的接枝膜在直接甲醇燃料电池 (DMFC) 中显示出前景。它们提供与传统 Nafion 膜相当的性能,并具有更好的化学和热稳定性。这一发展对于提高 DMFC 的效率和可靠性至关重要 (Aricò 等,2003), (Saarinen 等,2006)。
聚合物合成与表征
亚硫酸乙烯酯参与各种聚合物的合成,包括环状单体的开环缩聚。它的性质对于形成具有独特分子结构的聚酯至关重要,这些聚酯通过红外、核磁共振光谱和质谱等技术进行表征。这些聚合物在包括材料科学和工程在内的各个领域都有应用 (Kricheldorf 和 Petermann,2001), (Florjańczyk 和 Raducha,1993)。
红外分析和化学表征
通过红外光谱对亚硫酸乙烯酯进行了分析,提供了对其分子结构和在不同状态(如蒸气和溶液)下的行为的见解。此类分析对于了解其化学性质和在不同工业过程中的潜在应用至关重要 (Dorris,1970)。
极化率各向异性
对分子(如亚硫酸乙烯酯)中亚硫酸根极化率各向异性的研究有助于更深入地了解它们的电子性质。这项研究对新材料和化学过程的开发具有影响 (Arbuzov 等,1973)。
聚合物电解质膜的开发
亚硫酸乙烯酯参与了基于 ETFE 的接枝膜的开发,用于能量存储系统,如氧化还原液流电池。这项研究对于推进能量存储领域至关重要,为具有增强性能的传统材料提供了替代方案 (Li 等,2017)。
电极层 XAFS 和 TOF-SIMS 分析
使用 XAFS 和 TOF-SIMS 等技术对锂离子电池中电极上的 SEI 层进行的分析已将亚硫酸乙烯酯作为关键组分进行。这些研究对于了解这些层的化学组成和行为至关重要,这些层对于电池性能和寿命至关重要 (Ota 等,2003)。
燃料电池应用的新型膜
亚硫酸乙烯酯在直接甲醇燃料电池的新型膜的开发中发挥着作用,与传统膜相比,它提供了更高的甲醇渗透性和性能。这项研究对于增强燃料电池技术至关重要 (Saarinen 等,2005)。
安全和危害
未来方向
The global Ethylene Sulfite market is projected to grow from US$ million in 2023 to US$ million by 2029 . It is witnessing significant growth in the near future . In 2023, the 2N segment accounted for a noticeable share of the global Ethylene Sulfite Market and is projected to experience significant growth in the near future .
属性
IUPAC Name |
1,3,2-dioxathiolane 2-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3S/c3-6-4-1-2-5-6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXYVJKNSMILOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COS(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020668 | |
| Record name | Glycol sulfite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Glycol sulfite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20970 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Ethylene sulfite | |
CAS RN |
3741-38-6 | |
| Record name | Ethylene sulfite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3741-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycol sulfite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003741386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylene sulfite | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3225 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,2-Dioxathiolane, 2-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycol sulfite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylene sulphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.029 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCOL SULFITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85XYC59UJB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





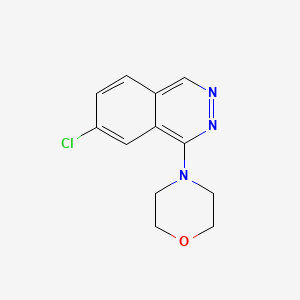
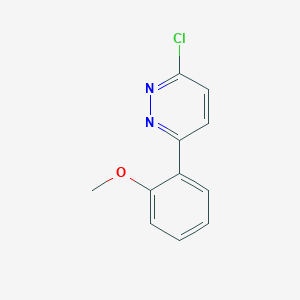
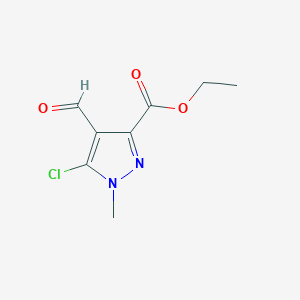




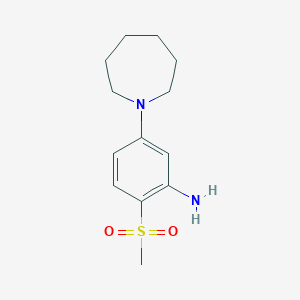

![N-Methyl-1-[3-(methylthio)phenyl]methanamine](/img/structure/B1361762.png)
